

# Cross-referencing spectroscopic data of 1-(carbamoylamino)-1-methylurea with literature values

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Compound of Interest

1-Methylhydrazine-1,2dicarboxamide

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# A Comparative Guide to the Spectroscopic Data of Methylurea

Disclaimer: Spectroscopic data for the specific compound 1-(carbamoylamino)-1-methylurea was not found in a comprehensive search of available literature. This guide provides a template for the cross-referencing of spectroscopic data using the closely related and well-characterized compound Methylurea as a surrogate. Researchers who have experimentally obtained data for 1-(carbamoylamino)-1-methylurea can use this structure to compare their findings with established literature values for a similar compound.

This guide is intended for researchers, scientists, and drug development professionals to facilitate the objective comparison of experimentally acquired spectroscopic data with established literature values.

#### **Data Presentation**

The following tables summarize the key spectroscopic data for Methylurea as reported in the literature.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Methylurea



Chemical Shift (ppm)	Multiplicity	Assignment	Reference Solvent
2.65	Singlet	-СН₃	DMSO-d <sub>6</sub>
5.59	Broad Singlet	-NH <sub>2</sub>	DMSO-d <sub>6</sub>
6.45	Broad Singlet	-NH-	DMSO-d <sub>6</sub>

#### Table 2: 13C NMR Spectroscopic Data for Methylurea

Chemical Shift (ppm)	Assignment	Reference Solvent
26.5	-СН₃	Not Specified
159.9	C=O	Not Specified

#### Table 3: Infrared (IR) Spectroscopic Data for Methylurea

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3435	N-H Stretch	Amine (-NH <sub>2</sub> )
3350	N-H Stretch	Amide (-NH-)
1655	C=O Stretch	Carbonyl
1575	N-H Bend	Amine/Amide

Table 4: Mass Spectrometry Data for Methylurea

m/z	Relative Intensity (%)	Ion Fragment
74	100	[M]+
57	40	[M-NH <sub>3</sub> ] <sup>+</sup>
44	80	[CONH <sub>2</sub> ]+
30	60	[CH3NH]+



### **Experimental Protocols**

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols can serve as a reference for designing and executing experiments for the characterization of new compounds.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A 5-10 mg sample of Methylurea is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A
  larger number of scans is typically required compared to <sup>1</sup>H NMR. The chemical shifts are
  referenced to the solvent peak.

#### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.

# Mass Spectrometry (MS)

 Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-



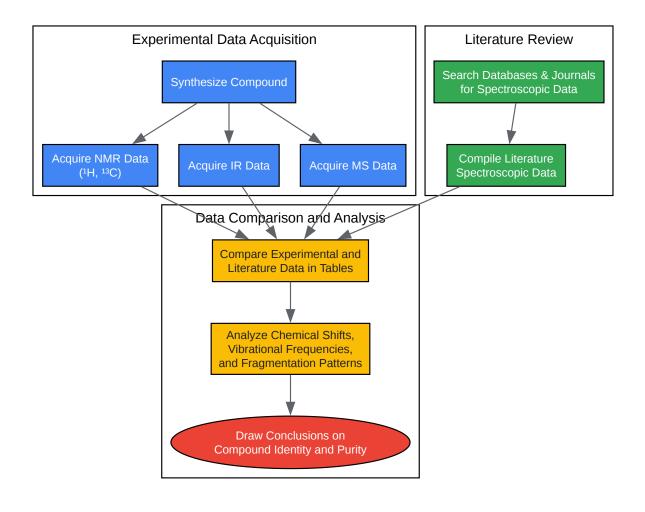
MS).

- Ionization: Electron Ionization (EI) is a common method for volatile compounds like Methylurea.
- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different ion fragments.

# **Mandatory Visualization**

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with literature values.





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Caption: Workflow for Spectroscopic Data Cross-Referencing.

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